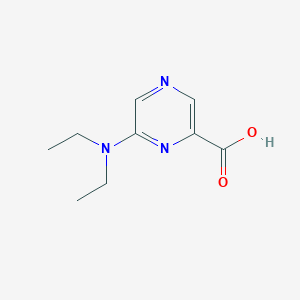

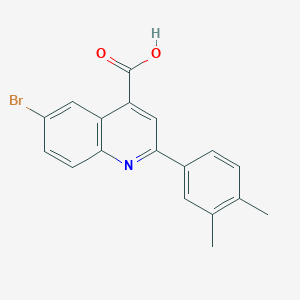

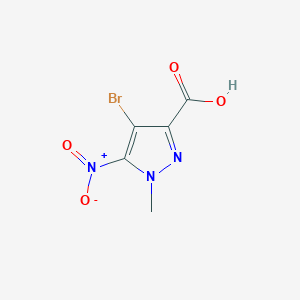

![molecular formula C6H8N6 B1332074 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-08-2](/img/structure/B1332074.png)

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the triazolopyrimidine family, which is a class of heterocyclic compounds. These compounds have been the subject of various synthetic strategies due to their potential biological activities and their structural presence in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related triazolopyrimidines involves the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole in refluxing alcohol, leading to the formation of 5-alkoxycarbonylmethyl-7-methyl-1,2,4-triazolopyrimidines and their isomers. Further reaction with hydrazine hydrate yields the corresponding hydrazid acids. These intermediates can then be used to synthesize more complex structures such as 7-[benzimidazol-2-yl]methyl-5-methyl-1,2,4-triazolopyrimidines through condensation with o-phenylenediamines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically elucidated using 1H, 13C NMR, and Mass Spectroscopy data. These techniques allow for the determination of the molecular framework and the identification of the specific substituents on the triazolopyrimidine core .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including the reaction of hydrazonoyl halides with different substrates to form triazoles, thiadiazoles, and triazolopyrimidines. The structures of the newly synthesized compounds from these reactions are confirmed using elemental analysis, spectral data, and alternative-methods synthesis . Additionally, triazolopyrimidines can be synthesized from derivatives of 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine, leading to the formation of new triazolo[4,3-c]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. While specific data on 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is not provided, related compounds in the triazolopyrimidine family have been synthesized and tested for biological activity. Some of these compounds were found to be inactive, which suggests that the substitution pattern on the triazolopyrimidine core can significantly affect their biological properties . The reactivity of these compounds with various reagents, such as hydrazonoyl halides, thiocyanates, and selenocyanates, also indicates a diverse range of chemical properties that can be explored for different applications .

Applications De Recherche Scientifique

Lastly, there is a compound named “Ethyl 7-(3,4-dichlorobenzoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” mentioned in a scientific paper . This compound is a white crystal with a melting point of 184–185°С . The specific applications of this compound are not detailed in the source .

-

Ethyl 7-(3,4-dichlorobenzoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate : This compound is a white crystal with a melting point of 184–185°С. The specific applications of this compound are not detailed in the source .

-

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives : These compounds were designed and synthesized as novel CDK2 inhibitors for cancer treatment. They showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Propriétés

IUPAC Name |

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAXZVMYLDNQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334474 |

Source

|

| Record name | BAS 09857996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

CAS RN |

37140-08-2 |

Source

|

| Record name | BAS 09857996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

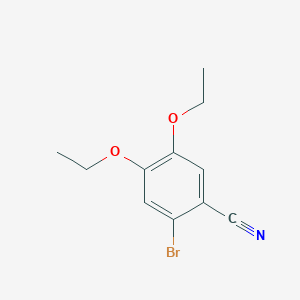

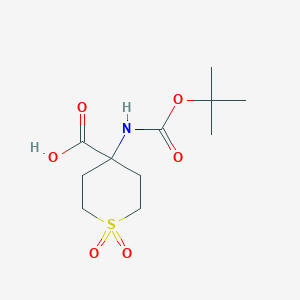

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

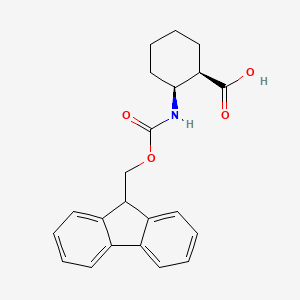

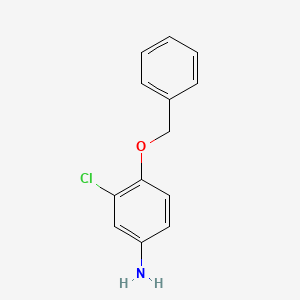

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

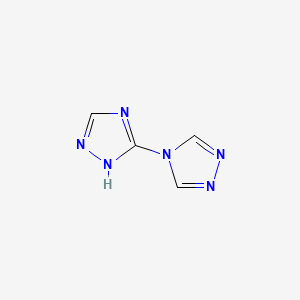

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)